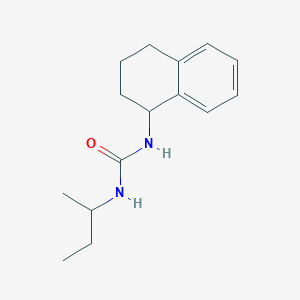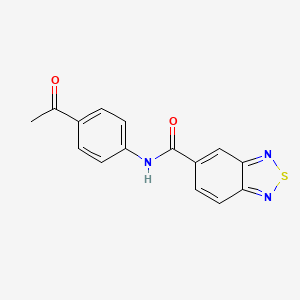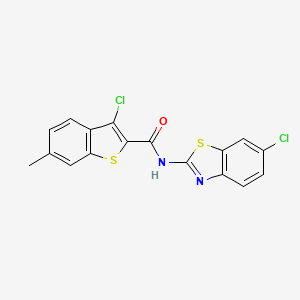
N-(sec-butyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea
Descripción general
Descripción
N-(sec-butyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea, also known as S-TNU, is a chemical compound that has been widely used in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied. In
Mecanismo De Acción
The mechanism of action of N-(sec-butyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea involves the modulation of ion channels and receptors. N-(sec-butyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea binds to a specific site on the ion channel or receptor, causing a conformational change that alters the activity of the channel or receptor. The exact mechanism of N-(sec-butyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea's action on ion channels and receptors is not fully understood, but it is thought to involve the regulation of ion flux through the channel or the modulation of the receptor's signaling pathway.
Biochemical and Physiological Effects:
N-(sec-butyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of voltage-gated potassium channels, calcium channels, and sodium channels, leading to changes in membrane potential and excitability. N-(sec-butyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has also been found to modulate the activity of G protein-coupled receptors, leading to changes in intracellular signaling pathways. In addition, N-(sec-butyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been found to inhibit the growth of cancer cells and to have analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(sec-butyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has several advantages for lab experiments. It is a potent and selective modulator of ion channels and receptors, making it a useful tool for studying their function. It is also stable and easy to handle, allowing for accurate dosing and reproducible results. However, N-(sec-butyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea also has some limitations for lab experiments. It is relatively expensive and may not be readily available in some labs. In addition, N-(sec-butyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has a relatively short half-life, requiring frequent dosing in experiments.
Direcciones Futuras
There are several future directions for research on N-(sec-butyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea. One area of research is the development of more potent and selective modulators of ion channels and receptors. Another area of research is the identification of new targets for N-(sec-butyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea, such as ion channels and receptors involved in neurological disorders. In addition, the development of new synthesis methods for N-(sec-butyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea may improve its yield and reduce its cost. Finally, the use of N-(sec-butyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea in animal models of disease may provide new insights into the role of ion channels and receptors in disease pathology.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been widely used in scientific research as a tool for studying the function of ion channels and receptors. It has been found to modulate the activity of various ion channels, including voltage-gated potassium channels, calcium channels, and sodium channels. N-(sec-butyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has also been used to study the function of G protein-coupled receptors, such as the dopamine receptor and the cannabinoid receptor. In addition, N-(sec-butyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been used to study the role of ion channels and receptors in various physiological processes, such as pain sensation, synaptic transmission, and learning and memory.
Propiedades
IUPAC Name |
1-butan-2-yl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-11(2)16-15(18)17-14-10-6-8-12-7-4-5-9-13(12)14/h4-5,7,9,11,14H,3,6,8,10H2,1-2H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEELWSAGBLVMTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC1CCCC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butan-2-yl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4854829.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4854836.png)
![1-(1-ethyl-1H-indol-3-yl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4854846.png)
![N-[3-(4-morpholinyl)propyl]-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4854849.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4854854.png)
![2-{[2-(5-ethyl-2-thienyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B4854857.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4854860.png)
![2-mercapto-3-[2-(2-methoxyphenyl)ethyl]-4(3H)-quinazolinone](/img/structure/B4854869.png)
![(2-{5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine](/img/structure/B4854880.png)

![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4854902.png)
